3,5-Dibromo-4-fluorobenzenethiol
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Overview
Description
3,5-Dibromo-4-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Br2FS It is characterized by the presence of two bromine atoms, one fluorine atom, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-fluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the bromination of 4-fluorobenzenethiol using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form less substituted derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Less substituted benzenethiol derivatives.
Substitution: Various substituted benzenethiol compounds depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzenethiol
- 3,5-Dibromo-4-methylbenzenethiol
- 3,5-Dibromo-4-chlorobenzenethiol
Uniqueness
3,5-Dibromo-4-fluorobenzenethiol is unique due to the presence of a fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of bromine and fluorine atoms on the benzene ring enhances its potential for selective chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
3,5-dibromo-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCUZSLPTFALDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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